molecular formula C20H11F2N3O3S2 B5114028 N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide

N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide

Cat. No. B5114028
M. Wt: 443.5 g/mol
InChI Key: GDQVGRDKOJRSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide, also known as BZML, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This compound belongs to the family of benzamide derivatives and has been shown to have significant antitumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide has been shown to have significant antitumor activity in preclinical studies. In addition to its effects on tubulin polymerization, N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including topoisomerase II and proteasome. N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, one limitation of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide in vivo, including its absorption, distribution, metabolism, and excretion. Further studies are also needed to evaluate the toxicity and safety of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide in preclinical and clinical settings. Finally, N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide may have potential applications in combination therapy with other anticancer agents, and further studies are needed to explore these possibilities.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide involves several steps, including the reaction of 5-nitro-2-mercaptobenzothiazole with 3,4-difluoroaniline in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide. The purity of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In vivo studies have also demonstrated that N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide can inhibit tumor growth in mouse models of cancer.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F2N3O3S2/c21-15-6-5-11(7-16(15)22)19(26)23-12-8-13(25(27)28)10-14(9-12)29-20-24-17-3-1-2-4-18(17)30-20/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVGRDKOJRSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-3,4-difluorobenzamide

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